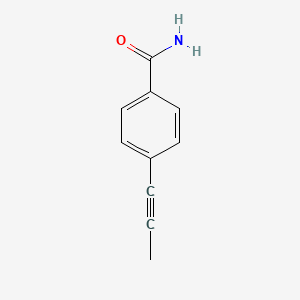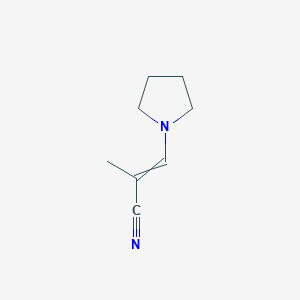
N-(2-(piperidin-3-yl)ethyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(piperidin-3-yl)ethyl)propan-2-amine is a compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and their role as building blocks in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(piperidin-3-yl)ethyl)propan-2-amine typically involves the reductive amination of piperidine derivatives. One common method is the condensation of piperidine with an aldehyde or ketone, followed by the reduction of the resulting imine . This process can be catalyzed by various metal catalysts such as cobalt, ruthenium, or nickel .
Industrial Production Methods
Industrial production of piperidine derivatives often involves multicomponent reactions and hydrogenation processes. The use of nanocatalysts has been explored to enhance the efficiency and selectivity of these reactions .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(piperidin-3-yl)ethyl)propan-2-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield secondary or tertiary amines .
Aplicaciones Científicas De Investigación
N-(2-(piperidin-3-yl)ethyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N-(2-(piperidin-3-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, influencing various biological processes . The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with anticancer and anti-inflammatory effects.
Matrine: An alkaloid with potential anticancer and antiviral activities.
Uniqueness
N-(2-(piperidin-3-yl)ethyl)propan-2-amine is unique due to its specific structural features and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H22N2 |
|---|---|
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
N-(2-piperidin-3-ylethyl)propan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)12-7-5-10-4-3-6-11-8-10/h9-12H,3-8H2,1-2H3 |
Clave InChI |
ZWNUOPUOLVKTGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



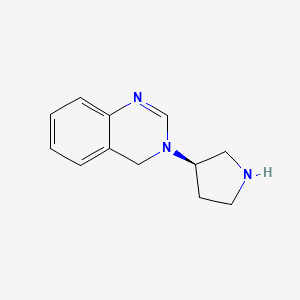
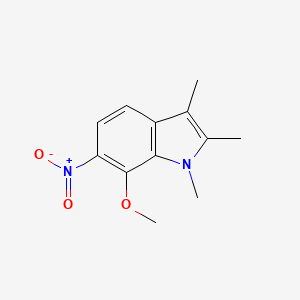
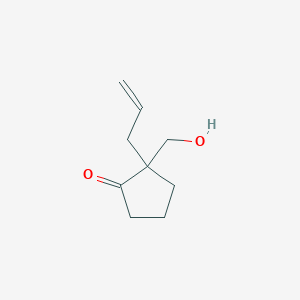
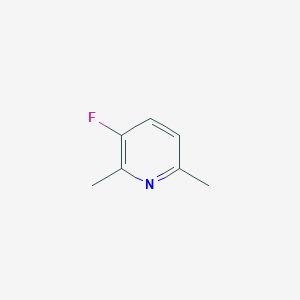

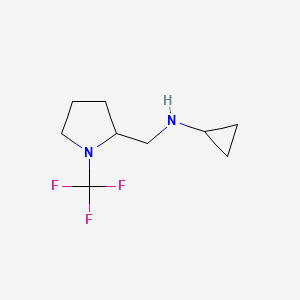
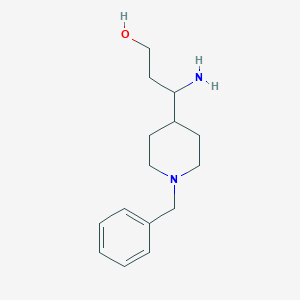
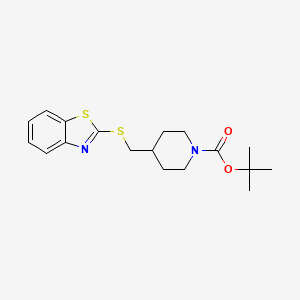

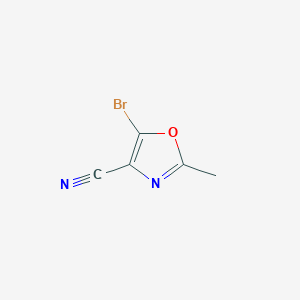
![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)
